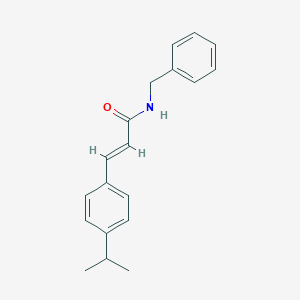
N-benzyl-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.162314293 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
N-benzyl-3-(4-isopropylphenyl)acrylamide exhibits potential antimicrobial properties, making it a candidate for drug development targeting bacterial infections. Research indicates that acrylamide derivatives can inhibit the growth of various bacteria, including strains of Escherichia coli and Staphylococcus aureus . The compound's structure may enhance its interaction with bacterial membranes, leading to increased efficacy against resistant strains.
Cancer Treatment
Studies have shown that acrylamide compounds possess anticancer properties. For instance, this compound has been investigated for its ability to inhibit tumor cell proliferation in various cancer types, including breast and colon cancers . The mechanism involves interference with cellular signaling pathways that promote cancer cell survival.
Material Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of polymers due to its acrylamide functional group. These polymers are often used in coatings and adhesives, providing desirable mechanical properties and thermal stability . The compound's unique structure allows for the incorporation of various functional groups, enhancing the versatility of the resulting materials.
Biochemical Research
Enzyme Inhibition Studies
The compound has been explored as an enzyme inhibitor in biochemical research. For example, it has shown potential as an inhibitor of bacterial fatty acid synthesis enzymes like FabI, which are crucial for bacterial growth and survival . This application is particularly relevant in developing new antibiotics that target resistant bacterial strains.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, highlighting its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound exhibited an IC50 value of approximately 30 µM, suggesting strong anticancer activity .
Data Tables
| Application Area | Activity | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | E. coli, S. aureus | MIC ≤ 50 µM |
| Anticancer | Induction of apoptosis | MCF-7 (breast cancer) | IC50 ≈ 30 µM |
| Polymer Synthesis | Formation of acrylamide polymers | Various applications | N/A |
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(2)18-11-8-16(9-12-18)10-13-19(21)20-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHVFTALASQPHH-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














